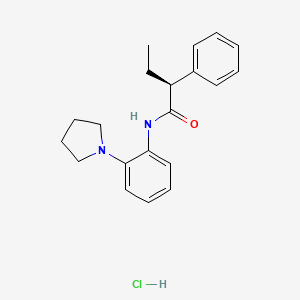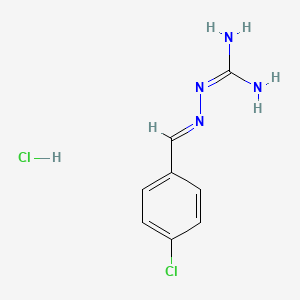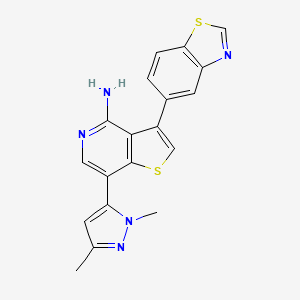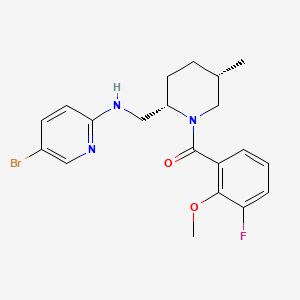![molecular formula C18H25F3N4O3 B560552 (S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Übersicht
Beschreibung
Wirkmechanismus
- The primary target of Vps34-IN-2 is the class III phosphoinositide 3-kinase (PI3K) known as Vps34 (also called PIK3C3). Vps34 plays a crucial role in cellular processes by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol-3-phosphate (PtdIns(3)P) .
- Vps34-IN-2 inhibits the enzymatic activity of Vps34. By blocking Vps34, it disrupts the synthesis and deposition of PtdIns(3)P at autophagosome formation sites .
- Endocytosis involves internalizing extracellular material. Vps34-IN-2 also affects this pathway by disrupting Vps34-mediated PtdIns(3)P production .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Vps34-IN-2 interacts with the enzyme Vps34, inhibiting its activity . Vps34 phosphorylates phosphatidylinositol at endosomal membranes to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), which regulates membrane trafficking processes . The inhibition of Vps34 by Vps34-IN-2 disrupts these processes, affecting the recruitment of proteins possessing PtdIns(3)P-binding PX (phox homology) and FYVE domains .
Cellular Effects
Vps34-IN-2 has significant effects on various types of cells and cellular processes. By inhibiting Vps34, it disrupts autophagosome formation and maturation, thereby suppressing autophagy . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Vps34-IN-2 involves its binding to Vps34, inhibiting its enzymatic activity . This prevents Vps34 from phosphorylating phosphatidylinositol to generate PtdIns(3)P . The reduction in PtdIns(3)P levels disrupts the recruitment of PtdIns(3)P-binding proteins, affecting processes such as autophagy and endocytic trafficking .
Temporal Effects in Laboratory Settings
The effects of Vps34-IN-2 on cellular function can change over time in laboratory settings. For instance, under ER and proteotoxic stresses, the action of Vps34-IN-2 on Vps34 is attenuated, thereby elevating autophagy activity to facilitate proteostasis, ER quality control, and cell survival .
Metabolic Pathways
Vps34-IN-2 is involved in the metabolic pathway of phosphoinositide 3-kinase. By inhibiting Vps34, it affects the production of PtdIns(3)P, a key component of this pathway .
Subcellular Localization
The subcellular localization of Vps34-IN-2 is likely to be wherever its target, Vps34, is found. Given that Vps34 is known to localize to endosomal membranes , it is reasonable to assume that Vps34-IN-2 would also be found in these locations
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Vps34-IN-2 umfasst mehrere Schritte, einschließlich der Herstellung von Zwischenverbindungen und deren anschließenden Reaktionen unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel geschützte Informationen, die von Pharmaunternehmen und Forschungseinrichtungen gehalten werden. Allgemeine Verfahren umfassen die Verwendung organischer Synthesetechniken, einschließlich nukleophiler Substitution, Kondensationsreaktionen und Reinigungsprozessen wie Chromatographie .
Industrielle Produktionsverfahren
Die industrielle Produktion von Vps34-IN-2 würde wahrscheinlich die Hochskalierung der Labor-Synthesemethoden zur Herstellung der Verbindung in größeren Mengen beinhalten. Dieser Prozess würde eine Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrollmaßnahmen erfordern, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Vps34-IN-2 unterliegt in erster Linie Reaktionen, die typisch für organische Verbindungen sind, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren, um ihre Wirksamkeit und Selektivität als Inhibitor zu verbessern .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Vps34-IN-2 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten chemischen Transformationen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen mit Vps34-IN-2 gebildet werden, sind in der Regel Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre biologische Aktivität getestet, um die potentesten und selektivsten Inhibitoren zu identifizieren .
Wissenschaftliche Forschungsanwendungen
Vps34-IN-2 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Autophagie: Vps34-IN-2 wird verwendet, um die Rolle von Vps34 bei der Autophagie zu untersuchen, einem zellulären Prozess, der an der Degradation und dem Recycling zellulärer Komponenten beteiligt ist.
Virologie: Vps34-IN-2 hat eine antivirale Aktivität gegen mehrere Viren gezeigt, darunter SARS-CoV-2, HCoV-229E und HCoV-OC43.
Krebsforschung: Vps34-IN-2 wird in der Krebsforschung verwendet, um die Rolle von Vps34 beim Überleben und der Proliferation von Krebszellen zu untersuchen.
Wirkmechanismus
Vps34-IN-2 übt seine Wirkungen aus, indem es selektiv die Lipidkinaseaktivität von Vps34 hemmt. Diese Hemmung stört die Produktion von Phosphatidylinositol-3-phosphat (PI3P), einem Lipidmolekül, das für verschiedene zelluläre Prozesse unerlässlich ist, darunter Autophagie und Endozytose. Die Hemmung von Vps34 durch Vps34-IN-2 beeinflusst die Bildung von Autophagosomen und Endosomen, was zur Anhäufung zellulärer Komponenten führt, die sonst abgebaut würden .
Wissenschaftliche Forschungsanwendungen
Vps34-IN-2 has a wide range of scientific research applications:
Autophagy: Vps34-IN-2 is used to study the role of Vps34 in autophagy, a cellular process involved in the degradation and recycling of cellular components.
Virology: Vps34-IN-2 has demonstrated antiviral activity against several viruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43.
Cancer Research: Vps34-IN-2 is used in cancer research to investigate the role of Vps34 in cancer cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mehrere Verbindungen ähneln Vps34-IN-2 in ihrer Fähigkeit, Vps34 zu hemmen, darunter:
Vps34-IN1: Ein weiterer selektiver Inhibitor von Vps34, der in ähnlichen Forschungsanwendungen verwendet wird.
PIK-III: Ein potenter Inhibitor von Vps34, der für seine Wirksamkeit in der Autophagieforschung bekannt ist.
Einzigartigkeit
Vps34-IN-2 ist einzigartig in seiner hohen Potenz und Selektivität für Vps34 mit IC50-Werten von 2 nM bzw. 82 nM in enzymatischen und zellulären Assays . Diese hohe Selektivität macht Vps34-IN-2 zu einem wertvollen Werkzeug, um die spezifischen Funktionen von Vps34 zu untersuchen, ohne Off-Target-Effekte auf andere PI3K-Isoformen.
Fazit
Vps34-IN-2 ist ein leistungsstarker und selektiver Inhibitor von Vps34 mit bedeutenden Anwendungen in der wissenschaftlichen Forschung. Seine Fähigkeit, Autophagie, Virusreplikation und Krebszellproliferation zu hemmen, macht es zu einem wertvollen Werkzeug für Forscher in verschiedenen Bereichen. Die einzigartigen Eigenschaften und die hohe Selektivität der Verbindung unterscheiden sie von anderen ähnlichen Inhibitoren und machen sie zu einem wesentlichen Bestandteil der modernen biomedizinischen Forschung.
Eigenschaften
IUPAC Name |
(8S)-2-[(3R)-3-methylmorpholin-4-yl]-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O3/c1-11(2)13(26)9-25-14(18(19,20)21)4-5-24-16(27)8-15(22-17(24)25)23-6-7-28-10-12(23)3/h8,11-12,14H,4-7,9-10H2,1-3H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCIAOUZMPREOO-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can nanoparticles influence the process of autophagy?
A1: Nanoparticles can either promote or inhibit autophagy depending on various factors, including their concentration, material properties, and the cell type they interact with. For instance, the research on Polybutyl cyanoacrylate (PBCA) nanoparticles demonstrated that low concentrations enhanced autophagic cargo flux [], indicating increased autophagic activity. This effect was dependent on specific proteins like Vps34, ULK1/2, and ATG13, which are key regulators of autophagy initiation []. Conversely, high concentrations of PBCA inhibited autophagy by blocking the lipidation of LC3, a protein essential for autophagosome formation [].
Q2: What role does oxidative stress play in nanoparticle-mediated effects on autophagy?
A2: Oxidative stress plays a crucial role in dictating how nanoparticles impact autophagy. Research has shown that PBCA nanoparticles perturb cellular redox homeostasis, meaning they disrupt the balance of oxidants and antioxidants within a cell []. This disruption can either enhance or inhibit autophagy. The study highlighted that the antioxidant N-acetyl cysteine (NAC) could abolish both the autophagy-promoting and inhibiting effects of PBCA, indicating the central role of redox perturbation in these processes []. Similarly, hydrogen peroxide (H2O2), a reactive oxygen species, was shown to induce autophagosome formation and beclin1 aggregation in dopaminergic neuroblastoma cells []. Interestingly, inhibiting Vps34-dependent autophagy in these cells provided protection against H2O2-induced cell death []. This suggests that while autophagy can be activated as a protective response to oxidative stress, excessive or dysregulated autophagy might also contribute to cell death.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)




![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)




